molecular formula C11H17F2NO4 B1446378 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid CAS No. 1255663-95-6

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid

Cat. No.: B1446378
CAS No.: 1255663-95-6
M. Wt: 265.25 g/mol
InChI Key: LOIFBZRYZNAAAU-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotection: Removal of the Boc group yields the free amine derivative of the piperidine ring.

    Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be obtained.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic transformations . Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of target molecules.

Comparison with Similar Compounds

    1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid: Similar structure but lacks the fluorine atoms, resulting in different reactivity and properties.

    1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid: Similar but with fluorine atoms at different positions on the piperidine ring.

Uniqueness: 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid is unique due to the presence of fluorine atoms at the 5,5-positions, which can significantly influence its chemical reactivity and biological interactions. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in the synthesis of fluorinated pharmaceuticals and other advanced materials .

Properties

IUPAC Name

5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-4-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIFBZRYZNAAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143981
Record name 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255663-95-6
Record name 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255663-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid

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